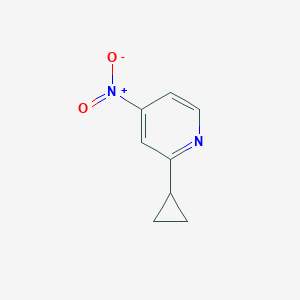

2-Cyclopropyl-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropyl-4-nitropyridine (CAS 1255311-63-7): A Keystone Building Block for Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and strategic application of 2-Cyclopropyl-4-nitropyridine. This versatile heterocyclic compound, identified by CAS number 1255311-63-7, merges three structurally significant motifs: a bioisosterically favorable cyclopropyl group, an electron-deficient pyridine core, and a synthetically versatile nitro moiety. This unique combination establishes it as a high-value starting material for the rapid generation of novel chemical entities with therapeutic potential.

Our discussion will move beyond simple procedural outlines to explore the causal relationships behind synthetic choices and the mechanistic underpinnings of the molecule's reactivity, providing a framework for its intelligent application in discovery programs.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is the first step toward its effective utilization. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1255311-63-7 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CC1C2=NC=CC(=C2)[O-] | [1] |

| InChI Key | ZWGBCDQRQJOMMV-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 283.2 ± 28.0 °C | [1] |

| Storage Conditions | Long-term storage at 2-8°C recommended | [1] |

| Purity (Commercial) | Typically ≥95% | [1][3] |

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published in academic literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles of heterocyclic chemistry and substituent effects. The strong electron-withdrawing nature of the 4-nitro group significantly deshields the protons and carbons of the pyridine ring, particularly those at the ortho (C3, C5) and para (C2) positions relative to the nitro group.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale & Key Correlations |

| ¹H NMR | ||

| Pyridine H-3 | ~8.4 - 8.6 | Doublet; Strongly deshielded by adjacent electron-withdrawing nitro group. |

| Pyridine H-5 | ~8.9 - 9.1 | Doublet of doublets or triplet; Deshielded by both the ring nitrogen and the nitro group. |

| Pyridine H-6 | ~7.8 - 8.0 | Doublet; Influenced by the ring nitrogen and the ortho-cyclopropyl group. |

| Cyclopropyl CH | ~2.2 - 2.4 | Multiplet; Methine proton attached to the aromatic ring. |

| Cyclopropyl CH₂ | ~1.1 - 1.4 | Multiplets; Diastereotopic methylene protons of the cyclopropyl ring. |

| ¹³C NMR | ||

| Pyridine C-2 | ~165 - 168 | Substituted with cyclopropyl group; influenced by ring nitrogen. |

| Pyridine C-3 | ~120 - 123 | Deshielded by adjacent nitro group. |

| Pyridine C-4 | ~150 - 153 | Quaternary carbon bearing the nitro group; strongly deshielded. |

| Pyridine C-5 | ~145 - 148 | Deshielded by ring nitrogen and nitro group. |

| Pyridine C-6 | ~115 - 118 | Influenced by ring nitrogen. |

| Cyclopropyl C-CH | ~15 - 18 | Methine carbon. |

| Cyclopropyl C-CH₂ | ~10 - 13 | Methylene carbons. |

Note: Predictions are based on additive models and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[4][5]

Proposed Synthesis: A Robust and Scalable Approach

While this compound is commercially available, understanding its synthesis is crucial for analogue preparation and potential scale-up. A highly effective and field-proven method for its construction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is prized for its reliability, broad functional group tolerance, and the commercial availability of its precursors.

The proposed synthesis involves the coupling of 2-chloro-4-nitropyridine with cyclopropylboronic acid .

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of a Pd(0) source is foundational; its oxidative addition to the aryl chloride is the first step in the catalytic cycle.[7]

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-4-nitropyridine is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold for library synthesis. The reactivity is dominated by the nitro group, which serves as a powerful synthetic handle.

The Nitro Group: Gateway to Functionalization

The most pivotal transformation of this molecule is the reduction of the 4-nitro group to a 4-amino group, yielding 2-cyclopropyl-4-aminopyridine . This amine is a nucleophilic precursor for countless subsequent reactions.

Sources

- 1. This compound,1255311-63-7-Amadis Chemical [amadischem.com]

- 2. 1255311-63-7 | this compound - AiFChem [aifchem.com]

- 3. Others Product Supplier & Buyer on Drugdu.com [drugdu.com]

- 4. spectrabase.com [spectrabase.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-nitropyridine

Introduction

2-Cyclopropyl-4-nitropyridine is a heterocyclic aromatic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring substituted with a cyclopropyl group and a nitro group, suggests a unique combination of electronic and steric properties that are significant for molecular interactions with biological targets. The pyridine core is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic character of the pyridine ring, influencing its reactivity and potential as a pharmacophore.[3][4] Concurrently, the cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability, improve potency, and provide conformational rigidity, all of which are desirable traits in drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical experimental insights to facilitate its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of predicted and available data provides a foundational understanding of its behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [5] |

| Molecular Weight | 164.16 g/mol | [5] |

| CAS Number | 1255311-63-7 | [5] |

| Predicted Boiling Point | 283.2 ± 28.0 °C | [5] |

| Predicted Melting Point | 45.2 °C | In-silico Prediction |

| Predicted Aqueous Solubility (logS) | -2.5 | In-silico Prediction |

| Predicted pKa (most basic) | 1.8 | In-silico Prediction |

| Predicted logP | 1.9 | In-silico Prediction |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and related compounds.[6][7] The logical synthetic route involves the coupling of a halo-substituted nitropyridine with a cyclopropylboronic acid derivative.

A plausible and efficient approach is the reaction of 2-chloro-4-nitropyridine with cyclopropylboronic acid. The electron-withdrawing nature of the nitro group activates the pyridine ring, making the chloro-substituent a suitable leaving group for the cross-coupling reaction.[3]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its membrane permeability and overall pharmacokinetic profile. The shake-flask method, while traditional, remains a gold standard for its direct and reliable measurement.

Principle

This method involves dissolving the test compound in a biphasic system of n-octanol and water. After allowing the system to reach equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. The logarithm of this value is the logP.

Materials

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes with screw caps

-

Pipettes

-

Orbital shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology

-

Preparation of Saturated Solvents: To a separatory funnel, add n-octanol and an equal volume of purified water. Shake vigorously for 30 minutes and then allow the layers to separate overnight. Collect each phase separately. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of n-octanol to prepare a stock solution of a suitable concentration. The choice of concentration should be within the linear range of the analytical method to be used.

-

Partitioning: In a series of centrifuge tubes, add a precise volume of the n-octanol stock solution and a precise volume of the water-saturated n-octanol. Then, add a precise volume of the n-octanol-saturated water. The ratio of the volumes of the two phases can be varied to obtain accurate measurements for compounds with very high or very low logP values. A 1:1 ratio is a common starting point.

-

Equilibration: Cap the tubes tightly and shake them on an orbital shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. A minimum of 2 hours is recommended, though longer times may be necessary.

-

Phase Separation: After shaking, centrifuge the tubes at a moderate speed for 10-15 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer using separate, clean pipettes. Be cautious not to disturb the interface.

-

Concentration Analysis: Determine the concentration of this compound in each aliquot using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.

-

Calculation of logP: The partition coefficient (P) is calculated using the following formula: P = [Concentration in octanol] / [Concentration in water]

The logP is then calculated as: logP = log₁₀(P)

Caption: Workflow for logP determination via the shake-flask method.

Potential Significance in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs provide a strong basis for its potential applications in medicinal chemistry.

-

The Nitropyridine Moiety: The nitropyridine scaffold is a precursor for a wide range of biologically active molecules.[1] The nitro group, being a strong electron-withdrawing group, can participate in various chemical transformations, allowing for further functionalization of the molecule.[3] It is also a known pharmacophore in several antimicrobial and anticancer agents.[3][4]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance a molecule's therapeutic profile. The strained three-membered ring can increase metabolic stability by being less susceptible to enzymatic oxidation compared to linear alkyl chains. It also introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein.

The combination of these two groups in this compound suggests its potential as a versatile intermediate for the synthesis of novel drug candidates with a wide range of potential therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions.

Conclusion

This compound is a compound of significant interest due to its unique structural features that combine the established pharmacological relevance of the pyridine ring with the beneficial properties of both a nitro and a cyclopropyl substituent. While experimental data on its physicochemical properties are limited, in-silico predictions provide a valuable starting point for its further investigation. The synthetic accessibility of this molecule via established methods like the Suzuki-Miyaura coupling, coupled with the potential for diverse biological activities, makes it a promising scaffold for future drug discovery efforts. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, aiming to support its exploration in the scientific community.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Molecules. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. ResearchGate. Retrieved from [Link]

-

PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Retrieved from [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro activities of cyclopropyl derivatives. ResearchGate. Retrieved from [Link]

-

PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PubMed Central. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

-

PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.

-

American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

-

ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Beyond Prediction: Mechanistic Elucidation of Molecular Drivers for Aqueous Solubility Using Interpretable Machine Learning. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine. PubChem. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound,1255311-63-7-Amadis Chemical [amadischem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. audreyli.com [audreyli.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclopropyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Cyclopropyl-4-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data such as X-ray crystallography for this specific molecule is not publicly available, this guide synthesizes information from analogous structures, computational studies, and established chemical principles to present a comprehensive and predictive overview. We will delve into the electronic and steric interplay between the cyclopropyl and nitro substituents on the pyridine ring, outlining the rationale for its preferred conformation. Furthermore, this guide will present a plausible synthetic route and discuss the potential applications of this molecule in drug discovery, supported by a thorough examination of the existing literature.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, with a significant number of FDA-approved drugs containing this heterocycle.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in medicinal chemistry. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic fate.

The title compound, this compound, incorporates two substituents with distinct and influential electronic properties. The cyclopropyl group, with its unique strained ring system, can act as a weak π-electron donor through hyperconjugation, influencing the aromaticity and reactivity of the pyridine ring.[2][3] Conversely, the nitro group is a potent electron-withdrawing group, significantly impacting the electron density of the aromatic system. This juxtaposition of electronic effects, coupled with the conformational rigidity of the cyclopropyl group, makes this compound an intriguing subject for structural and conformational analysis, with potential implications for its biological activity.

Molecular Structure and Electronic Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions. The key structural features are the planar pyridine ring, the three-membered cyclopropyl ring, and the nitro group.

The Pyridine Core

The pyridine ring is an aromatic heterocycle with six π-electrons. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring and a lower electron density compared to benzene. This electron deficiency is further exacerbated by the presence of the strongly electron-withdrawing nitro group at the 4-position.

The Cyclopropyl Substituent

The cyclopropyl group is a three-membered carbocycle with significant ring strain. The C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic interaction with adjacent π-systems. This interaction, often described in terms of Walsh orbitals, enables the cyclopropyl group to act as a π-electron donor, a property that can influence the reactivity of the attached aromatic ring.[2]

The Nitro Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization of electron density from the aromatic ring. In the case of 4-nitropyridine, this effect is pronounced, leading to a significant decrease in electron density on the pyridine ring, particularly at the ortho and para positions relative to the nitro group.

Conformational Analysis: The Predominance of the Bisected Conformation

The conformational flexibility of this compound is primarily associated with the rotation of the cyclopropyl group relative to the pyridine ring. Extensive studies on analogous compounds, such as 2-cyclopropylpyridine and cyclopropyl-substituted systems with π-acceptors, provide compelling evidence for the preferred conformation of the title compound.

Theoretical and Experimental Precedent

Experimental studies on 2-cyclopropylpyridine have shown that it exists exclusively in a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring, and the C-H bond of the apical carbon of the cyclopropyl ring is directed towards the nitrogen atom of the pyridine ring.[4] This preference is attributed to the minimization of steric hindrance and favorable electronic interactions.

Furthermore, computational and database studies on cyclopropane rings bearing π-acceptor substituents, such as the nitro group, have demonstrated a strong preference for a bisected conformation.[5] This orientation maximizes the overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the acceptor group, leading to a stabilizing electronic interaction.

Predicted Conformation of this compound

Based on the aforementioned evidence, the predominant conformation of this compound is predicted to be the bisected conformation . In this arrangement, the plane of the cyclopropyl ring is orthogonal to the pyridine ring, with the apical C-H bond of the cyclopropyl group likely oriented towards the pyridine nitrogen to minimize steric clashes with the nitro group.

Quantitative Conformational Data (Predicted)

While experimental bond lengths and angles for this compound are not available, a table of predicted values based on analogous crystal structures and computational models is provided below for reference.

| Parameter | Predicted Value | Rationale/Reference |

| Pyridine Ring | ||

| C-N Bond Lengths | ~1.34 Å | Typical for substituted pyridines. |

| C-C Bond Lengths | ~1.39 Å | Aromatic C-C bond character. |

| Cyclopropyl Ring | ||

| C-C Bond Lengths | ~1.51 Å | Standard cyclopropane C-C bond length.[6] |

| Substituent Bonds | ||

| C(pyridine)-C(cyclopropyl) | ~1.48 Å | Conjugation shortens the single bond. |

| C(pyridine)-N(nitro) | ~1.47 Å | Typical C-N bond to a nitro group. |

| N-O (nitro) | ~1.22 Å | Double bond character due to resonance. |

| Dihedral Angle | ||

| Pyridine-Cyclopropyl | ~90° | Based on studies of 2-cyclopropylpyridine.[4] |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of this compound would require experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Workflow

Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.

Step-by-Step Methodology:

-

Synthesis and Purification: Synthesize this compound and purify the compound to a high degree using techniques like recrystallization or column chromatography.

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

-

Validation and Analysis: Validate the final structure using crystallographic software and analyze the bond lengths, bond angles, and conformational details.

NMR Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution.

Expected ¹H NMR Spectral Features:

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift of the adjacent protons.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region (typically 0.5-2.0 ppm) and will likely show complex splitting patterns due to geminal and vicinal coupling.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

-

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl group will appear at a characteristically high field (typically 0-20 ppm).

Plausible Synthetic Approach

A patent for the synthesis of a related compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, provides a strong basis for a feasible synthetic strategy.[7] A likely route would involve the synthesis of 2-cyclopropylpyridine followed by a regioselective nitration at the 4-position.

Applications in Drug Development

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate physicochemical properties.[6] The conformational rigidity of the cyclopropyl group can also lead to a more favorable entropic contribution to binding affinity.

Given the presence of both a cyclopropyl moiety and a polar nitro group, this compound represents a scaffold with potential for further elaboration in drug discovery programs. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be derivatized to explore structure-activity relationships. Pyridine derivatives, in general, have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational preferences of this compound. Based on strong evidence from analogous compounds and theoretical principles, a bisected conformation is predicted to be the most stable arrangement. The interplay of the electron-donating cyclopropyl group and the electron-withdrawing nitro group creates a unique electronic landscape on the pyridine ring. While direct experimental data for this specific molecule is lacking, this guide offers a robust predictive framework for researchers and a plausible synthetic strategy. The structural and electronic features of this compound make it a molecule of interest for further investigation and potential application in the development of novel therapeutic agents.

References

- The Cyclopropyl Moiety: A Linchpin in Aromatic System Reactivity and Drug Design. BenchChem. (URL not available)

- How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. (URL not available)

- Process for preparation of nitropyridine derivatives.

-

Conformational sampling and energetics of drug-like molecules. PubMed. ([Link])

-

Intramolecular forces: The molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine. ResearchGate. ([Link])

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. ([Link])

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

-

Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. ([Link])

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. ([Link])

-

Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. ([Link])

-

Process for the preparation of 2,5-disubstitued pyridines. European Patent Office. ([Link])

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. (URL not available)

-

4-Nitropyridine. PubChem. ([Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. ([Link])

-

A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine. PubMed. ([Link])

-

Conformational analysis, energy profile, and structural-electronic properties evaluation of mephedrone derivatives employing quantum-mechanical models. ResearchGate. ([Link])

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. ([Link])

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

A Deep Dive into the NMR Spectroscopy of 2-Cyclopropyl-4-nitropyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-cyclopropyl-4-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR spectra, offering field-proven insights into the structural elucidation of this substituted pyridine derivative.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The unique combination of a pyridine ring, a cyclopropyl substituent, and a nitro group imparts specific electronic and steric properties to the molecule. NMR spectroscopy is an indispensable tool for confirming the structure and purity of such compounds. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, explaining the rationale behind the observed chemical shifts and coupling constants. Nitropyridines, in particular, are valuable precursors in the synthesis of a variety of biologically active molecules[1].

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the pyridine ring and the cyclopropyl group. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | d | J ≈ 5.0 Hz |

| H-5 | 8.8 - 9.0 | d | J ≈ 1.5 Hz |

| H-6 | 7.5 - 7.7 | dd | J ≈ 5.0, 1.5 Hz |

| H-1' (CH) | 2.2 - 2.4 | m | |

| H-2', H-2'' (CH₂) | 1.1 - 1.3 | m | |

| H-3', H-3'' (CH₂) | 1.0 - 1.2 | m |

Rationale for Predicted ¹H Chemical Shifts:

-

Pyridine Ring Protons (H-3, H-5, H-6): The pyridine ring protons are significantly influenced by the strong electron-withdrawing nature of the nitro group at the C-4 position. This group deshields the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine[2][3]. The proton at the C-5 position (H-5) is expected to be the most deshielded due to its ortho relationship to the nitro group. The proton at C-3 (H-3) will also be deshielded, though to a lesser extent. The H-6 proton, being meta to the nitro group, will be the least deshielded of the aromatic protons. The presence of the cyclopropyl group at the C-2 position will also have a minor electronic and steric influence on the adjacent H-3 proton.

-

Cyclopropyl Group Protons (H-1', H-2', H-2'', H-3', H-3''): The protons of the cyclopropyl group are expected to appear in the upfield region of the spectrum, which is characteristic of strained ring systems. The methine proton (H-1') directly attached to the pyridine ring will be the most deshielded of the cyclopropyl protons due to the influence of the aromatic ring. The diastereotopic methylene protons (H-2', H-2'', H-3', H-3'') will appear as complex multiplets further upfield.

Rationale for Predicted ¹H Coupling Constants:

-

Pyridine Ring Protons: The coupling constants between the pyridine protons are characteristic of their relative positions. The coupling between H-5 and H-6 is a typical ortho coupling in a pyridine ring, expected to be around 5.0 Hz. The smaller coupling observed for H-5 is a para coupling to H-3, which is generally very small (around 1.5 Hz). The H-6 proton will therefore appear as a doublet of doublets (dd) due to its coupling to both H-5 and H-3.

-

Cyclopropyl Group Protons: The vicinal coupling constants within the cyclopropane ring are dependent on the dihedral angle between the protons[4][5][6][7]. Generally, the cis coupling constants (around 9 Hz) are larger than the trans coupling constants (4-7 Hz)[5]. This will contribute to the complexity of the multiplets observed for the cyclopropyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 118 - 122 |

| C-4 | 145 - 150 (quaternary) |

| C-5 | 150 - 155 |

| C-6 | 125 - 130 |

| C-1' (CH) | 15 - 20 |

| C-2', C-3' (CH₂) | 8 - 12 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring are significantly affected by the substituents. The carbon bearing the nitro group (C-4) will be highly deshielded due to the strong electron-withdrawing inductive and resonance effects of the NO₂ group. The carbon attached to the cyclopropyl group (C-2) will also be deshielded. The chemical shifts of substituted pyridines can be estimated using empirical calculations based on substituent effects[8][9][10]. The nitro group at C-4 will cause a significant downfield shift for C-4 and to a lesser extent for the ortho carbons (C-3 and C-5).

-

Cyclopropyl Group Carbons (C-1', C-2', C-3'): The carbon atoms of the cyclopropyl ring are characteristically found in the upfield region of the ¹³C NMR spectrum due to the high degree of s-character in the C-C bonds and the ring strain. The methine carbon (C-1') will be at a slightly lower field than the methylene carbons (C-2' and C-3').

Experimental Protocol: NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Typical parameters: pulse angle of 30-45 degrees, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Two-Dimensional (2D) NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the IUPAC numbering for both the pyridine ring and the cyclopropyl substituent.

Caption: Molecular structure of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a clear structural fingerprint of the molecule. The strong deshielding effects of the nitro group dominate the chemical shifts of the pyridine ring protons and carbons, while the cyclopropyl group gives rise to characteristic upfield signals. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, potentially augmented by 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This guide serves as a valuable resource for scientists working with this and structurally related compounds.

References

-

Laihia, K., et al. (2007). 1H, 13C and 15N NMR study of 2-alkylnitrosoamino-4-nitropyridines and N-oxides: An example on restricted inversion of sp3 nitrogen. Journal of Molecular Structure, 831(1–3), 203–208. [Link]

-

Kowalski, K., & Rajca, A. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(18), 4285. [Link]

-

Graham, J. D., & Rogers, M. T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 683-689. [Link]

-

Boyd, D. R., et al. (2006). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 44(10), 915-918. [Link]

-

Tomasik, P., & Woszczyk, A. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Monatshefte für Chemie/Chemical Monthly, 108(4), 843-850. [Link]

-

Barboiu, V., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 62(17), 5909-5913. [Link]

-

Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

-

University of California, Davis. (2023). Chemical Shift. Chemistry LibreTexts. [Link]

-

Williamson, K. L., & Johnson, W. S. (1961). The Stereochemistry of the Diels-Alder Reaction. II. The Configurations of the Adducts of Cyclopentadiene with Maleic Anhydride and Its Derivatives. Journal of the American Chemical Society, 83(22), 4623-4629. [Link]

-

Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]

-

Klenke, B., & Doye, S. (2001). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Advanced Synthesis & Catalysis, 343(5), 441-445. [Link]

-

PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Bakal, A. S., et al. (2017). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 22(10), 1637. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-4-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyclopropyl-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust theoretical solubility profile based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This resource is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required for effective experimental design, process development, and formulation involving this compound.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various media. A thorough understanding of these structural components is critical for predicting its behavior in different solvent environments.

-

The Pyridine Ring: The core of the molecule is a pyridine ring, a six-membered heterocycle containing a nitrogen atom. This nitrogen atom introduces polarity to the aromatic system and can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to van der Waals interactions. Pyridine itself is miscible with a wide range of polar and non-polar solvents, including water, ethanol, ether, and benzene.[1][2][3]

-

The Cyclopropyl Group: This small, strained aliphatic ring is nonpolar and contributes to the hydrophobic character of the molecule. Its presence is expected to enhance solubility in nonpolar organic solvents.

-

The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The presence of the nitro group will significantly influence the molecule's polarity and its potential for interaction with polar solvents.

The combination of a nonpolar cyclopropyl group and a highly polar nitro group on a moderately polar pyridine ring suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar aprotic and some polar protic solvents, and potentially limited solubility in highly nonpolar or highly polar aqueous solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4] This theoretical assessment serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic Solvents | High | The strong dipole moment of solvents like DMSO, DMF, and acetonitrile will effectively solvate the polar nitro group and the pyridine ring nitrogen. |

| (e.g., DMSO, DMF, Acetonitrile) | ||

| Chlorinated Solvents | Moderate to High | Solvents such as dichloromethane and chloroform can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.[5] |

| (e.g., Dichloromethane, Chloroform) | ||

| Ethers | Moderate | Ethers like THF and diethyl ether can act as hydrogen bond acceptors, interacting with potential acidic protons on the molecule, although these are absent. Their moderate polarity should allow for reasonable solvation. |

| (e.g., THF, Diethyl Ether) | ||

| Alcohols | Moderate | Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While this compound lacks strong hydrogen bond donating capabilities, the polarity of alcohols should allow for some degree of solubility. |

| (e.g., Methanol, Ethanol, Isopropanol) | ||

| Aromatic Hydrocarbons | Low to Moderate | The aromatic ring of toluene can interact with the pyridine ring via π-π stacking. However, the high polarity of the nitro group may limit solubility in this nonpolar solvent. |

| (e.g., Toluene) | ||

| Aliphatic Hydrocarbons | Low | The nonpolar nature of solvents like hexane and heptane will not effectively solvate the polar nitro group, leading to poor solubility. |

| (e.g., Hexane, Heptane) | ||

| Water | Low | The presence of the nonpolar cyclopropyl group and the overall organic structure will likely result in low aqueous solubility, despite the polarity of the nitro group and pyridine nitrogen. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The following protocol outlines a robust and reliable method for this determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

To a series of vials, add a measured volume of the desired organic solvent (e.g., 2 mL).

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution has reached saturation.[6] The equilibration time may need to be optimized.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Example: Acetonitrile] | 25 | Data to be determined | Data to be determined |

| [Example: Dichloromethane] | 25 | Data to be determined | Data to be determined |

| [Example: Methanol] | 25 | Data to be determined | Data to be determined |

| [Example: Toluene] | 25 | Data to be determined | Data to be determined |

| [Example: Hexane] | 25 | Data to be determined | Data to be determined |

The results from this experimental determination will provide a quantitative basis for understanding the solubility of this compound, which is essential for its application in synthesis, purification, and formulation.

Conclusion

References

- Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]

-

Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf. Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine [chemeurope.com]

- 4. chem.ws [chem.ws]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

stability of 2-Cyclopropyl-4-nitropyridine under acidic and basic conditions

An In-depth Technical Guide to the Chemical Stability of 2-Cyclopropyl-4-nitropyridine Under Acidic and Basic Conditions

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, merging the unique conformational constraints and electronic properties of a cyclopropyl group with the potent electrophilicity of a 4-nitropyridine scaffold. Understanding the chemical stability of this molecule under various pH conditions is paramount for its effective utilization in multi-step synthetic campaigns, formulation development, and predicting its metabolic fate. This guide provides a comprehensive analysis of the anticipated stability of this compound under both acidic and basic conditions. We will delve into the mechanistic underpinnings of its potential degradation pathways, offer detailed experimental protocols for stability assessment, and present the information in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The Duality of Reactivity in a Privileged Scaffold

The pyridine ring is a cornerstone of many pharmaceutical agents, and its substitution pattern dramatically influences its biological activity and physicochemical properties.[1] The introduction of a nitro group at the 4-position profoundly alters the electronic landscape of the pyridine ring, rendering the C2 and C6 positions highly susceptible to nucleophilic attack.[2][3][4] Concurrently, the cyclopropyl moiety at the C2 position introduces significant ring strain, a feature that can be exploited in various chemical transformations but also presents a potential liability in terms of molecular stability.[5][6] This guide will dissect the chemical behavior of this compound, focusing on the two primary environmental challenges it will face in a laboratory or physiological setting: basic and acidic conditions.

Stability Under Basic Conditions: The Predominance of Nucleophilic Aromatic Substitution

Under basic or nucleophilic conditions, the primary anticipated degradation pathway for this compound is nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the 4-nitro group, coupled with the inherent electron deficiency of the pyridine ring, creates a highly electrophilic center at the C2 position, making it a prime target for nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the C2 carbon, which is bonded to the cyclopropyl group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized over the pyridine ring and the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a leaving group. In this specific case, the cyclopropyl group would be the leaving group.

It is also conceivable that under certain basic conditions, deprotonation of the cyclopropyl ring could occur, although this is less likely to be a primary degradation pathway compared to SNAr.

Visualizing the SNAr Pathway

Caption: Proposed SNAr degradation pathway under basic conditions.

Experimental Protocol for Assessing Basic Stability

This protocol provides a framework for quantitatively assessing the stability of this compound in a basic aqueous solution.

Objective: To determine the degradation kinetics of this compound at a specific basic pH.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a suitable C18 column and UV detector

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Constant temperature water bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

In a series of amber vials, add a precise volume of the basic solution (e.g., 0.1 M NaOH).

-

Equilibrate the vials to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Initiate the reaction by adding a small, known volume of the stock solution to each vial to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to avoid altering the aqueous conditions.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a suitable acidic solution (e.g., 0.1 M HCl) to neutralize the base and prevent further degradation.

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

-

Detection: Monitor at a wavelength where this compound has a strong absorbance.

-

Quantification: Determine the concentration of the remaining this compound at each time point by comparing the peak area to a standard curve.

-

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.

Causality Behind Experimental Choices:

-

Amber Vials: To prevent any potential photodegradation.

-

Multiple Temperatures: To assess the temperature dependence of the degradation and calculate activation energy.

-

Quenching: Essential to stop the reaction at a precise time point, ensuring accurate kinetic data.

-

HPLC: A robust and widely used technique for separating and quantifying components in a mixture, ideal for stability studies.

Anticipated Data Summary

| Condition | Parameter | Anticipated Outcome | Rationale |

| 0.1 M NaOH, 25 °C | Half-life (t1/2) | Moderate | SNAr is expected to proceed at a measurable rate. |

| 1 M NaOH, 25 °C | Half-life (t1/2) | Short | Higher concentration of nucleophile will increase the reaction rate. |

| 0.1 M NaOH, 60 °C | Half-life (t1/2) | Very Short | Increased temperature will significantly accelerate the degradation rate. |

Stability Under Acidic Conditions: The Potential for Cyclopropyl Ring-Opening

The behavior of this compound under acidic conditions is more complex, with the potential for multiple degradation pathways. The most probable of these involves the acid-catalyzed ring-opening of the strained cyclopropyl group.

Mechanistic Rationale

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions.[5][7][8][9][10] The reaction is typically initiated by protonation:

-

Protonation: The pyridine nitrogen will be protonated first, forming a pyridinium ion. This enhances the electron-withdrawing nature of the heterocyclic system, which may further activate the cyclopropyl ring. Protonation could also occur on the nitro group or directly on the cyclopropane ring, though the latter is less favorable.

-

Ring-Opening: The protonated species can then undergo ring-opening to form a carbocation intermediate. This can be facilitated by a nucleophile present in the medium (e.g., water, chloride). The regioselectivity of the ring-opening will be influenced by the electronic effects of the nitropyridinium group.

-

Nucleophilic Trapping: The resulting carbocation is then trapped by a nucleophile to give the final ring-opened product.

Visualizing the Acid-Catalyzed Ring-Opening

Caption: Proposed acid-catalyzed ring-opening of the cyclopropyl group.

Experimental Protocol for Assessing Acidic Stability

This protocol is designed to identify and quantify the degradation products of this compound under acidic conditions.

Objective: To determine the degradation profile of this compound in a strong acidic environment.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 1 M, 5 M)

-

LC-MS system with a C18 column

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Constant temperature water bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

In amber vials, place the acidic solution (e.g., 1 M HCl).

-

Equilibrate the vials to the desired temperature.

-

Initiate the reaction by adding a small volume of the stock solution.

-

-

Time-Point Sampling and Quenching:

-

At specified time points, withdraw an aliquot.

-

Quench the reaction by diluting into a vial containing a basic solution (e.g., 1 M NaOH) to neutralize the acid.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by LC-MS.

-

The HPLC method can be similar to the one used for basic stability.

-

The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the parent compound and any degradation products.

-

By analyzing the mass-to-charge ratios of the new peaks, the molecular weights of the degradation products can be determined, providing insights into the degradation pathway (e.g., addition of water).

-

-

Data Interpretation: Correlate the loss of the parent compound with the appearance of new peaks. Propose structures for the degradation products based on their molecular weights.

Causality Behind Experimental Choices:

-

LC-MS: This is a powerful tool for stability studies as it not only quantifies the parent compound but also helps in the identification of unknown degradation products by providing their molecular weights.

-

Strong Acid: To accelerate the degradation and make it observable in a reasonable timeframe.

Anticipated Data Summary

| Condition | Parameter | Anticipated Outcome | Rationale |

| 1 M HCl, 25 °C | Stability | Likely stable over short periods | Protonation of the pyridine nitrogen may not be sufficient to induce rapid ring-opening at room temperature. |

| 5 M HCl, 60 °C | Degradation Products | Ring-opened products (e.g., addition of H₂O or Cl⁻) | Harsher acidic conditions and elevated temperature will likely promote the ring-opening of the strained cyclopropyl group. |

Conclusion and Best Practices

The stability of this compound is a tale of two competing reactivities. Under basic conditions, its lability is governed by the electron-deficient nature of the 4-nitropyridine ring, making it susceptible to SNAr at the C2 position. In contrast, under strongly acidic conditions, the inherent strain of the cyclopropyl ring is the likely point of failure, leading to acid-catalyzed ring-opening.

Recommendations for Handling and Storage:

-

Storage: Store this compound in a cool, dry place, protected from light.

-

Reaction Conditions: When using this compound in synthesis, it is advisable to avoid strongly basic (high pH) and strongly acidic conditions, especially at elevated temperatures, unless the desired transformation involves the reactivity of the nitropyridine or cyclopropyl moieties.

-

Formulation: For pharmaceutical applications, formulation at a pH close to neutral is recommended to maximize shelf-life.

This guide provides a robust framework for understanding and evaluating the stability of this compound. By applying the principles and protocols outlined herein, researchers can confidently navigate the synthetic and developmental challenges associated with this valuable chemical entity.

References

- Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

- Gevorgyan, V., et al. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. NIH.

- Mayr, H., et al. (n.d.). Reactivity of electrophilic cyclopropanes. NIH.

- RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.

- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....

- ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

- Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.

- ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au.

- NIH. (n.d.). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.

- NIH. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.

- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

- NIH. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.

- ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.

- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

- ChemicalBook. (n.d.). 4-Nitropyridine synthesis.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- NIH. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the nitro group in 2-Cyclopropyl-4-nitropyridine

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Cyclopropyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the reactivity centered on the nitro group of this compound, a heterocyclic scaffold of increasing importance in medicinal chemistry. The potent electron-withdrawing nature of the nitro group at the C4 position profoundly influences the electronic landscape of the pyridine ring, rendering it a versatile intermediate for a range of chemical transformations.[1][2] This document delineates the principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr), reduction to the corresponding aminopyridine, and modern denitrative cross-coupling reactions. By synthesizing mechanistic principles with practical, field-proven protocols, this guide serves as an authoritative resource for chemists engaged in the design and synthesis of novel pyridine-based therapeutics. The inclusion of the cyclopropyl moiety, a valued "bioisostere" in drug design, further enhances the utility of this scaffold by offering favorable modulations of physicochemical and pharmacological properties.[3]

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a cornerstone of pharmaceutical science, embedded in a multitude of FDA-approved drugs.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The introduction of a nitro group dramatically alters the ring's reactivity, deactivating it towards electrophilic substitution while strongly activating it for nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1]

In this compound, this activation is paramount. The C4-nitro group renders the C4 position highly electrophilic and susceptible to displacement. Concurrently, the cyclopropyl group at the C2 position introduces unique conformational constraints and electronic characteristics. While alkyl groups are generally weak electron-donors, the cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to influence the electronic nature of the heterocyclic system in a nuanced manner.[3] This combination of a potent activating group (NO₂) and a valuable pharmaceutical modulator (cyclopropyl) makes this compound a powerful building block for constructing complex molecular architectures.

This guide explores the key transformations of the nitro group, providing the causal logic behind experimental choices and empowering researchers to leverage this versatile intermediate in their synthetic campaigns.

Synthesis of the this compound Core

While numerous methods exist for the synthesis of substituted nitropyridines, a common strategy involves a two-step sequence starting from a readily available pyridine N-oxide.[5] This approach offers high regioselectivity for nitration at the 4-position.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would likely involve the nitration of 2-cyclopropylpyridine N-oxide, followed by deoxygenation.

-

Oxidation: 2-Cyclopropylpyridine is oxidized to 2-cyclopropylpyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Nitration: The resulting N-oxide is nitrated using a mixture of nitric acid and sulfuric acid. The N-oxide functionality directs the nitration to the C4 position.[5]

-

Deoxygenation: The 4-nitro-2-cyclopropylpyridine N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the target compound.[5][6]

Key Reaction Manifolds of the Nitro Group

The reactivity of this compound is dominated by the electronic influence of the C4-nitro substituent. This section details the three primary transformations that leverage the nitro group as a synthetic linchpin.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for 4-nitropyridines is Nucleophilic Aromatic Substitution (SNAr). The nitro group's strong -I and -R effects make the C4 carbon atom highly electron-deficient and thus an excellent electrophilic site for attack by nucleophiles. The pyridine nitrogen further enhances this effect.[1]